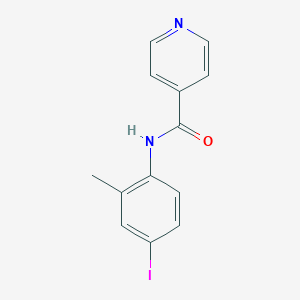![molecular formula C13H10ClFNO+ B271373 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTK7A and is a potent inhibitor of the protein kinase C (PKC) enzyme. PKC is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
CTK7A exerts its therapeutic effects by inhibiting the 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium enzyme. 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a crucial signaling molecule in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is overexpressed in various diseases, including cancer, diabetes, and cardiovascular diseases. Inhibition of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium by CTK7A leads to the suppression of these diseases.
Biochemical and Physiological Effects
CTK7A has various biochemical and physiological effects that contribute to its therapeutic benefits. CTK7A inhibits the activity of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, which leads to the suppression of various cellular processes, including cell proliferation, differentiation, and apoptosis. CTK7A also reduces inflammation and oxidative stress associated with various diseases. In addition, CTK7A improves insulin sensitivity and reduces blood glucose levels in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTK7A has several advantages as a research tool. It is a potent and selective inhibitor of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, which allows for the specific inhibition of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium without affecting other signaling pathways. CTK7A also has low toxicity, which makes it suitable for in vivo experiments. However, CTK7A has limitations as a research tool. The synthesis process is complex and requires skilled personnel and specialized equipment. In addition, CTK7A has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of CTK7A. One potential direction is the development of CTK7A analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another potential direction is the investigation of the role of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium in various diseases and the development of 2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium inhibitors for these diseases. Finally, the use of CTK7A in combination with other drugs for the treatment of various diseases is also an area of future research.
Métodos De Síntesis
CTK7A can be synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with ethyl 2-oxoacetate to form 2-(4-fluorophenyl)-2-oxoethyl acetate. The intermediate is then reacted with pyridine and thionyl chloride to form CTK7A. The synthesis process is complex and requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
CTK7A has been extensively studied in scientific research, and its potential therapeutic benefits have been demonstrated in various diseases. In cancer research, CTK7A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CTK7A also enhances the efficacy of chemotherapy drugs and reduces the toxicity associated with these drugs.
In diabetes research, CTK7A has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. CTK7A also reduces inflammation and oxidative stress associated with diabetes.
In cardiovascular research, CTK7A has been shown to reduce the damage caused by ischemia-reperfusion injury, a common complication of heart attacks and strokes. CTK7A also reduces the proliferation of smooth muscle cells, which is a key factor in atherosclerosis.
Propiedades
Nombre del producto |
2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium |
|---|---|
Fórmula molecular |
C13H10ClFNO+ |
Peso molecular |
250.67 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C13H10ClFNO/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10/h1-8H,9H2/q+1 |
Clave InChI |
MAZREDIFTZEJCB-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)




![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

